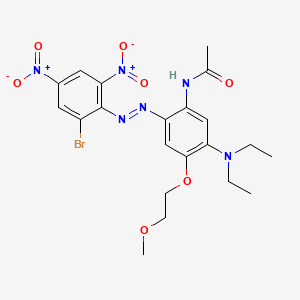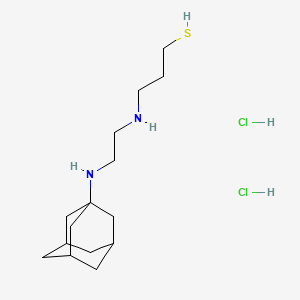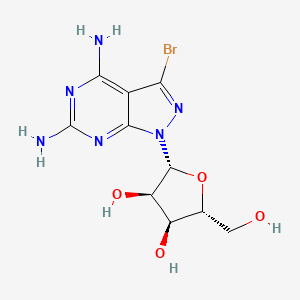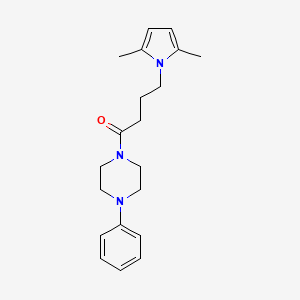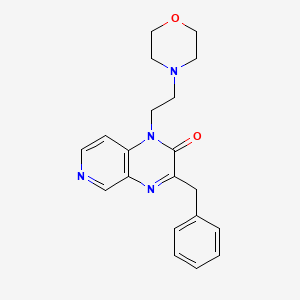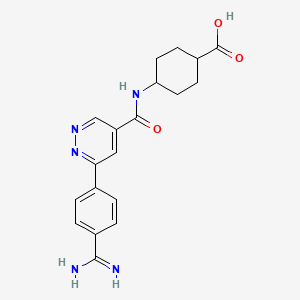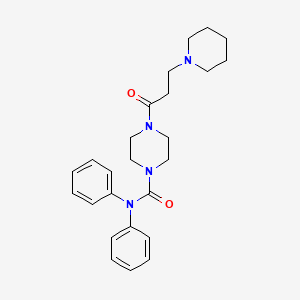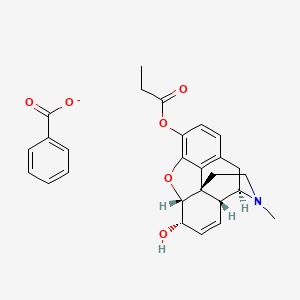
11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to monitor the reaction progress and product quality .
Análisis De Reacciones Químicas
Types of Reactions
11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, cardiovascular disorders, and infectious diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of 11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridoquinazoline derivatives, such as:
- Pyrido(2,1-b)quinazoline-2-carboxamide derivatives with different substituents.
- Quinazoline derivatives with similar structural features but different functional groups .
Uniqueness
11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
126861-32-3 |
|---|---|
Fórmula molecular |
C17H15N7O2 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
11-oxo-8-propan-2-yl-N-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazoline-2-carboxamide |
InChI |
InChI=1S/C17H15N7O2/c1-9(2)11-4-6-14-18-13-5-3-10(7-12(13)16(26)24(14)8-11)15(25)19-17-20-22-23-21-17/h3-9H,1-2H3,(H2,19,20,21,22,23,25) |
Clave InChI |
HKTWEOQVKMAJQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C(=O)NC4=NNN=N4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


